4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 685107-38-4
VCID: VC7812437
InChI: InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17)
SMILES: CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O
Molecular Formula: C12H9N3O2
Molecular Weight: 227.22 g/mol

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid

CAS No.: 685107-38-4

Cat. No.: VC7812437

Molecular Formula: C12H9N3O2

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid - 685107-38-4

Specification

CAS No. 685107-38-4
Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
IUPAC Name 4-methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid
Standard InChI InChI=1S/C12H9N3O2/c1-7-8(11(16)17)6-13-12-14-9-4-2-3-5-10(9)15(7)12/h2-6H,1H3,(H,16,17)
Standard InChI Key SPUWGRXKFQCJJW-UHFFFAOYSA-N
SMILES CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O
Canonical SMILES CC1=C(C=NC2=NC3=CC=CC=C3N12)C(=O)O

Introduction

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its complex ring structure, which includes both pyrimidine and benzimidazole moieties, contributing to its diverse biological activities and chemical properties . It is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, antiviral, and anticancer effects.

Synthesis Methods

The synthesis of 4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid typically involves the condensation of 2-aminobenzimidazole with appropriate carboxylic acid derivatives. One common method includes heating the reactants under reflux in pyridine, which facilitates the formation of the pyrimidobenzimidazole scaffold.

Synthesis Steps

  • Condensation Reaction: The reaction involves the condensation of 2-aminobenzimidazole with a carboxylic acid derivative.

  • Reflex in Pyridine: The reactants are heated under reflux in pyridine to form the pyrimidobenzimidazole structure.

  • Carboxylation: The resulting compound undergoes carboxylation to introduce the carboxylic acid group.

Biological Activities and Applications

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid exhibits a wide range of biological activities due to its ability to interact with various enzymes and protein receptors. These activities include:

  • Antimicrobial Activity: The compound has shown potent antibacterial properties against strains like E. coli and S. aureus.

  • Antiviral Activity: It has potential antiviral effects by inhibiting viral replication and entry into host cells.

  • Anticancer Activity: Derivatives of benzimidazole are known for their anticancer properties, which could apply to this compound as well.

Chemical Reactions

4-Methylpyrimido[1,2-a]benzimidazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group.

  • Condensation: Reactions with aldehydes or ketones to form more complex structures.

Research Applications

This compound is used in various scientific research applications:

  • Chemistry: As a building block for synthesizing complex heterocyclic compounds.

  • Biology: Studied for its potential biological activities, including antimicrobial and anticancer effects.

  • Medicine: Explored for therapeutic potential due to its structural similarity to nucleic acid bases.

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